N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide
Description
N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide (CAS: 328964-75-6) is a carboxamide derivative featuring a cyclopentane core substituted with a phenyl group and an amide-linked 4-bromophenyl moiety. Its molecular formula is C₁₈H₁₈BrNO (MW: 344.200 g/mol), and it exhibits moderate lipophilicity due to the bromine atom and aromatic rings. The compound is utilized in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitor development .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-15-8-10-16(11-9-15)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLDLRVBSCQMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-bromoaniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using automated chromatography systems .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide:
General Applications
N-(4-Bromophenyl)methyl)(phenylcyclopentyl)formamide, a compound similar to the query compound, is used as an intermediate in synthesizing complex organic molecules in chemistry. It is also explored for potential biological activity and interactions with biomolecules in biology, potential therapeutic properties (including anti-inflammatory and anticancer activities) in medicine, and in the development of new materials and chemical processes in industry.
Antimicrobial Research
N-(substituted phenyl)-2-chloroacetamides have been screened for antimicrobial potential, using quantitative structure-activity relationship (QSAR) analysis . These compounds met Lipinski’s rule of five, as well as Veber’s and Egan’s methods, for predicting biological activity .
All chloroacetamides tested were effective against Gram-positive S. aureus and MRSA, less effective against Gram-negative E. coli, and moderately effective against the yeast C. albicans . The biological activity of chloroacetamides varied depending on the substituents bound to the phenyl ring . N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides were among the most active due to their high lipophilicity, which allows them to rapidly pass through the phospholipid bilayer of the cell membrane . These are promising compounds for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .
Pyridine Compounds
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group is believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Cyclopropane vs. Cyclopentane Derivatives
- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Core: Cyclopropane ring (3-membered) vs. cyclopentane (5-membered). Synthesis: Prepared via procedure B with 78% yield and high diastereoselectivity (dr 23:1).
Fused-Ring Systems
Substituent Modifications
Amide Nitrogen Substituents
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrN\O
- Molecular Weight : 320.24 g/mol
The compound features a cyclopentane ring substituted with a bromophenyl and a phenyl group, which may influence its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes. The compound's structural properties allow it to interact with various biological pathways, potentially affecting cellular processes.
Inhibition Studies
Studies have shown that this compound can inhibit the activity of specific enzymes, including:
- Butyrylcholinesterase (BChE) : A study indicated that compounds similar to this compound can significantly reduce BChE activity, which is crucial in neuromuscular function and may have implications in neurodegenerative diseases .
Neuroprotective Effects
In a recent study, compounds related to this compound were evaluated for their neuroprotective effects. The results indicated that these compounds could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease.
Antitumor Activity
Another area of investigation has been the antitumor potential of this compound. Preliminary results from in vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, indicating a possible role in cancer therapy. Further research is needed to elucidate the underlying mechanisms and efficacy in vivo.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization Reactions : Utilizing cyclopentanone derivatives to form the cyclopentane ring.
- Bromination : Introducing the bromine atom at the para position of the phenyl group.
- Amidation : Converting carboxylic acids into amides through reaction with amines.
The synthesis process can yield various derivatives that may exhibit enhanced biological activities.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
